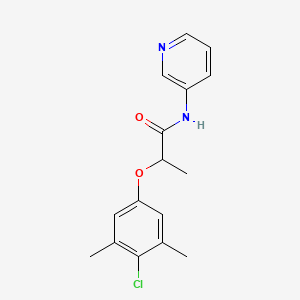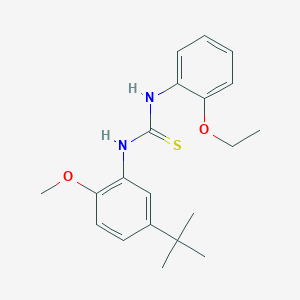![molecular formula C20H24N2O3 B4856167 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4856167.png)
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide involves its interaction with various molecular targets, including G protein-coupled receptors, ion channels, and enzymes. 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been shown to modulate the activity of these targets, leading to its observed effects on cellular processes such as proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been found to have a range of biochemical and physiological effects, depending on the specific context of its application. In cancer research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and sensitize cancer cells to chemotherapy. In inflammation research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In neurological disorder research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been investigated for its potential to enhance cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has several advantages as a research tool, including its high purity and specificity for molecular targets. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide. These include investigating its potential as a therapeutic agent in other medical conditions, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand its mechanisms of action and to optimize its synthesis and delivery methods. Finally, research on the potential side effects and toxicity of 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide is also needed to ensure its safety as a therapeutic agent.
In conclusion, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide is a promising chemical compound with potential applications in the field of medicine and pharmacology. Its synthesis method has been optimized to yield high purity and high yield, and it has been studied for its potential as a therapeutic agent in various medical conditions. Its mechanism of action involves its interaction with various molecular targets, and it has been found to have a range of biochemical and physiological effects. While it has several advantages as a research tool, further research is needed to fully understand its mechanisms of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been studied for its potential as a therapeutic agent in various medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In inflammation research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been found to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammation. In neurological disorder research, 2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide has been investigated for its potential as a neuroprotective agent and for its ability to enhance cognitive function.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-6-2-3-7-19(18)25-15-20(23)21-14-16-8-10-17(11-9-16)22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEMHDNZUYVRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[4-(pyrrolidin-1-yl)benzyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4856087.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B4856094.png)

![N-(2,4-dimethoxyphenyl)-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4856105.png)

![1-(3,3-dimethylbutanoyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4856125.png)
![5-(2-hydroxybenzylidene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4856132.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-butyrylpiperazine](/img/structure/B4856143.png)

![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856153.png)
![ethyl 2-{[({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4856159.png)
![2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856172.png)
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856177.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4856185.png)